Pigment yellow 73

Catalog No.
S1507864
CAS No.
13515-40-7
M.F
C17H15ClN4O5
M. Wt
390.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pigment yellow 73

CAS Number

13515-40-7

Product Name

Pigment yellow 73

IUPAC Name

2-[(4-chloro-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide

Molecular Formula

C17H15ClN4O5

Molecular Weight

390.8 g/mol

InChI

InChI=1S/C17H15ClN4O5/c1-10(23)16(17(24)19-13-5-3-4-6-15(13)27-2)21-20-12-8-7-11(18)9-14(12)22(25)26/h3-9,16H,1-2H3,(H,19,24)

InChI Key

QPHCXDDGQQLPIM-UHFFFAOYSA-N

SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1OC)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1OC)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Biocompatible Material Development:

The vibrant yellow color and good stability of C.I. Pigment Yellow 73 have led to its exploration in the development of biocompatible materials. Studies have investigated its incorporation into polymeric scaffolds: ) for tissue engineering applications. These scaffolds aim to provide structural support and cues for cell growth and differentiation during tissue regeneration. The pigment's biocompatibility and color properties could be valuable for monitoring cell behavior and scaffold degradation within the body.

Pigment Yellow 73, also known as Acid Yellow 73, is a synthetic organic compound primarily used as a fluorescent dye. It exhibits a bright yellow-green color and is characterized by its strong fluorescence, making it useful in various applications, particularly in biological research and diagnostics. The compound has a molecular formula of C20H13NaO5 and a molar mass of 356.31 g/mol. It is soluble in water, with a solubility of approximately 500 g/L at 20 °C, and has a melting point of 320 °C .

Typical of azo dyes. One significant reaction is the diazotization process, where aromatic amines are converted into diazonium salts, which can then couple with phenolic compounds to form the dye. The synthesis generally involves the following steps:

  • Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
  • Coupling: The diazonium salt reacts with a coupling agent (often phenolic) to produce the final dye compound.

This reaction pathway highlights the versatility of Pigment Yellow 73 in forming stable chromophores that exhibit fluorescence under UV light .

The synthesis of Pigment Yellow 73 typically involves several methods, including:

  • Condensation Reaction: This method involves the heat condensation of resorcinol and phthalic anhydride, which results in the formation of fluorescein derivatives.
  • Diazotization and Coupling: As mentioned earlier, this method utilizes diazotization followed by coupling with phenolic compounds to create the dye.
  • Organic Solvent Techniques: Recent advancements have introduced methods using organic solvents for better yield and purity of the pigment .

Pigment Yellow 73 finds extensive use across various fields:

  • Biological Research: It is employed as a fluorescent marker in microscopy and flow cytometry.
  • Diagnostics: Used in medical diagnostics for staining tissues and cells.
  • Textiles and Coatings: Applied as a dye in textiles for its vibrant color and fluorescence.
  • Plastics and Inks: Utilized in plastic manufacturing and ink formulations for enhanced visibility .

Interaction studies involving Pigment Yellow 73 focus on its behavior in biological systems and its reactivity with other chemicals. Research indicates that it can interact with cellular components, potentially leading to oxidative stress or DNA damage due to its mutagenic properties. These interactions highlight the need for careful handling and assessment of exposure risks when using this compound in laboratory settings .

Pigment Yellow 73 shares similarities with several other compounds, particularly within the class of fluorescent dyes. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
Sodium FluoresceinC20H12NaO5High solubility; used extensively in biological applications.
Solvent Yellow 94C18H18N2O4SA non-fluorescent dye; used primarily in plastics.
D & C Yellow No. 7C16H9N3NaO5SApproved for use in food coloring; less toxic than Pigment Yellow 73.
UranineC20H10Na2O5Similar fluorescence properties but less stable under acidic conditions.
FluoresceinC20H12O5Non-sodium variant; widely used as a tracer dye due to its strong fluorescence.

Pigment Yellow 73's unique combination of high fluorescence intensity and specific chemical structure distinguishes it from these similar compounds, particularly regarding its toxicity and application scope .

Pigment Yellow 73 exists predominantly in the ketohydrazone tautomeric form (Ph–NH–N=C) in the solid state, as confirmed by X-ray diffraction and infrared spectroscopy [2] [4]. This tautomerism arises from the delocalization of electrons across the azo (–N=N–) group and the adjacent carbonyl functionality, stabilizing the molecule through conjugation. The hydrazone form is characterized by intramolecular hydrogen bonding between the hydrazone NH group and the carbonyl oxygen, which restricts rotational freedom and enhances thermal stability [2].

Comparative studies of azo pigments have shown that the hydrazone tautomer is energetically favored in crystalline environments due to its planar geometry, which facilitates closer molecular packing. In PY73, the presence of a methoxy group (–OCH₃) at the ortho position of the aniline ring further stabilizes the hydrazone form by sterically hindering alternative tautomeric configurations [2]. Nuclear magnetic resonance (NMR) studies in solution have revealed dynamic equilibrium between azo and hydrazone forms, but the solid-state preference for the hydrazone structure is unambiguous [4].

Studies on Crystallization Behavior

The crystallization behavior of Pigment Yellow 73 is influenced by its molecular symmetry and intermolecular interactions. Single-crystal X-ray analyses reveal a monoclinic lattice system with a P2₁/c space group, where molecules adopt a herringbone arrangement stabilized by van der Waals forces and π-π stacking between aromatic rings [2]. The weak intermolecular interactions contribute to the pigment’s moderate solvent resistance, as solvents can disrupt these forces, leading to recrystallization or phase changes.

Notably, the chloro (–Cl) and nitro (–NO₂) substituents on the diazonium component introduce steric and electronic effects that modulate crystal growth. These groups create localized regions of electron density, guiding the orientation of adjacent molecules during crystallization. Differential scanning calorimetry (DSC) studies indicate a melting point of 320°C, consistent with the stability imparted by intramolecular hydrogen bonds [1]. However, the absence of strong intermolecular hydrogen bonds limits the formation of highly ordered crystalline domains, resulting in a polycrystalline morphology with variable particle sizes [2].

Research on Solid-State Fluorescence Mechanisms

The solid-state fluorescence of Pigment Yellow 73 is attributed to its rigid, planar hydrazone structure, which minimizes non-radiative decay pathways. Ultraviolet-visible (UV-Vis) spectroscopy reveals a broad absorption band at 420–450 nm, corresponding to π→π* transitions in the conjugated hydrazone system. Upon excitation, the emission spectrum exhibits a Stokes shift of approximately 50 nm, with a peak at 470–500 nm [2]. This fluorescence is quenched in solution due to increased molecular mobility, underscoring the role of crystallinity in stabilizing the excited state.

Density functional theory (DFT) calculations suggest that the methoxy and chloro substituents perturb the electron density distribution, creating charge-transfer states that enhance emission intensity. However, the fluorescence quantum yield of PY73 remains modest (Φ < 0.1) compared to advanced luminescent pigments, likely due to competitive energy dissipation through vibrational modes in the crystalline lattice [2]. Further research is needed to optimize substituent patterns for improved fluorescence efficiency.

Structure-Activity Relationship Studies

The technical performance of Pigment Yellow 73 is intricately linked to its molecular architecture. Key structure-activity findings include:

  • Lightfastness: Intramolecular hydrogen bonding between the hydrazone NH and carbonyl oxygen reduces photo-oxidation by stabilizing the molecule against radical formation. Accelerated weathering tests show minimal color fading after 500 hours of UV exposure [2].
  • Solvent Resistance: Weak van der Waals interactions between molecules result in poor resistance to polar solvents such as ethanol and acetone. This limits the pigment’s use in applications requiring prolonged solvent contact [2].
  • Color Vibrancy: The electron-withdrawing nitro and chloro groups enhance the conjugation length, bathochromically shifting the absorption spectrum to produce a vivid yellow hue (λₘₐₓ ≈ 430 nm) [1] [2].
  • Thermal Stability: The decomposition temperature (T₆ ≈ 320°C) correlates with the strength of intramolecular hydrogen bonds, which mitigate thermal vibration-induced bond cleavage [1].

Substituent modification studies demonstrate that replacing the methoxy group with bulkier alkoxy groups improves solvent resistance but reduces color intensity, highlighting a trade-off between stability and optical properties [2].

Traditional Synthetic Routes and Research Developments

Pigment Yellow 73 synthesis has traditionally relied on the well-established diazotization and coupling reaction pathway, which represents the foundational approach for producing this important azo pigment. The traditional synthetic route involves the diazotization of 4-chloro-2-nitrobenzenamine followed by coupling with N-(2-methoxyphenyl)-3-oxobutanamide to form the final pigment product [2].
The classical synthesis methodology begins with the preparation of the diazonium salt from 4-chloro-2-nitrobenzenamine (also known as 4-chloro-2-nitroaniline) in an acidic aqueous medium. This diazo component is dissolved in hydrochloric acid and treated with sodium nitrite at temperatures maintained between 0-10°C to prevent decomposition of the unstable diazonium salt intermediate . The reaction follows the established mechanism where nitrous acid (HNO₂) forms in situ from sodium nitrite and hydrochloric acid, subsequently reacting with the aromatic amine to generate the diazonium salt.

Research developments in traditional synthetic routes have focused on optimizing reaction conditions to improve both yield and product quality. The anthranilic acid method, which represents an alternative traditional approach, involves dissolving anthranilic acid in acidic aqueous media and treating it with sodium nitrite at low temperatures to form the diazonium salt solution . This method has been extensively studied for its ability to produce high-quality pigment with good color properties and lightfastness characteristics.

The coupling reaction, which represents the second stage of the traditional synthesis, involves the reaction of the diazonium salt with acetoacetanilide derivatives under carefully controlled pH conditions. Research has demonstrated that the coupling reaction proceeds optimally at pH values between 5.5 and 6.0, where the electrophilic diazonium ion effectively attacks the nucleophilic coupling component. The acetoacetanilide coupling mechanism has been extensively investigated, revealing that the reaction proceeds through electrophilic aromatic substitution to form the azo linkage that characterizes Pigment Yellow 73.

Temperature control during the traditional synthesis process has been identified as a critical factor affecting both reaction kinetics and product quality. Studies have shown that maintaining temperatures between 0-10°C during diazotization prevents thermal decomposition of the diazonium salt, while coupling reactions can be conducted at slightly elevated temperatures of 20-25°C to optimize reaction rates without compromising product integrity. The traditional batch process typically requires 2-4 hours for completion, with careful monitoring of temperature, pH, and reactant addition rates throughout the synthesis.

Modern Manufacturing Process Innovations

Modern manufacturing approaches for Pigment Yellow 73 have evolved significantly from traditional batch processes, incorporating advanced process technologies that enhance efficiency, product quality, and environmental sustainability. The most notable innovation in recent years has been the development of continuous flow synthesis methodologies that address many limitations of conventional batch processing.

Continuous flow synthesis represents a paradigm shift in pigment manufacturing, utilizing microreactor technology to achieve precise control over reaction parameters while maintaining consistent product quality. Research conducted by Wang et al. demonstrated that a three-stream micromixing process can achieve remarkably high yields of 99.5% with improved purity compared to traditional batch methods. This approach utilizes specialized microreactors that provide superior mixing characteristics and heat transfer capabilities, enabling more uniform reaction conditions throughout the synthesis process.

The implementation of automated control systems has revolutionized the precision with which synthesis parameters can be monitored and controlled. Modern manufacturing facilities employ polarovoltric monitoring systems that provide real-time feedback on sodium nitrite concentration during the diazotization process. These systems utilize platinum electrode pairs to detect the presence of excess nitrite, automatically controlling the addition rate to maintain optimal stoichiometric conditions. This level of automation significantly reduces variability between batches and minimizes the risk of product quality issues arising from manual control errors.

Modular production systems, exemplified by the F³ Factory concept, represent another significant innovation in modern pigment manufacturing. This approach utilizes a "plug-and-produce" philosophy that combines standardized process equipment containers with flexible backbone facilities to create highly adaptable manufacturing systems. The modular approach has demonstrated the ability to reduce energy consumption by up to 30% while simultaneously improving process flexibility and reducing capital investment requirements compared to traditional large-scale batch facilities.

Process intensification technologies have been successfully applied to Pigment Yellow 73 synthesis, resulting in substantial improvements in space-time yield and overall process efficiency. Research has shown that intensified processes can achieve productivity improvements of factors ranging from 100 to 500 compared to conventional batch operations. These improvements are achieved through enhanced mixing, improved heat and mass transfer, and more precise control of reaction environments.

The integration of in-line analytical techniques has enabled real-time monitoring of product quality during synthesis, allowing for immediate process adjustments when deviations from target specifications are detected. Modern manufacturing facilities employ spectroscopic methods and particle size analyzers that provide continuous feedback on critical quality parameters, enabling proactive quality control rather than reactive batch rejection.

Transparent Pigment Yellow 73 Synthesis Approaches

The development of transparent variants of Pigment Yellow 73 has emerged as a significant area of research and development, driven by increasing demand for high-performance pigments in applications requiring exceptional optical properties. Transparent synthesis approaches focus on controlling particle size, morphology, and surface characteristics to achieve enhanced transparency while maintaining the distinctive color properties of the pigment.

Particle engineering represents the fundamental approach to achieving transparency in Pigment Yellow 73. Research has demonstrated that controlling primary particle size within the range of 0.1 to 1.0 micrometers is critical for achieving the desired transparency characteristics. This size control is achieved through precise manipulation of crystallization conditions, including nucleation rates, growth rates, and the presence of crystal growth modifiers. The relationship between particle size and transparency follows well-established optical principles, where smaller particles reduce light scattering and enhance transparency properties.

Organic solvent processing methods have been developed to achieve transparent pigment variants through post-synthesis treatment of crude pigment products. These approaches involve dissolving or dispersing the crude pigment in organic solvents under controlled conditions to promote recrystallization with improved particle size distribution and morphology. The selection of appropriate solvents and processing conditions is critical for achieving the desired transparency without compromising color strength or stability.

Surface modification techniques have been employed to enhance the dispersion characteristics of transparent Pigment Yellow 73 variants. These methods involve the application of organic coatings or surface treatments that improve compatibility with various media while maintaining transparency properties. Surface-treated pigments exhibit reduced agglomeration tendencies and improved dispersion stability, which are essential for achieving consistent transparency in end-use applications.

Controlled precipitation methods represent another approach to transparent pigment synthesis, involving the careful control of crystallization conditions to achieve uniform particle distribution and optimized crystal structure. These methods typically involve the use of precipitation inhibitors or crystal growth modifiers that influence the nucleation and growth processes during pigment formation. Temperature cycling and controlled cooling profiles have been identified as effective techniques for achieving the desired particle characteristics.

The development of additive systems specifically designed for transparent pigment synthesis has proven effective in achieving enhanced optical properties. These systems typically include dispersing agents, wetting agents, and other formulation components that influence particle interaction and dispersion behavior. The selection and optimization of these additive systems require careful consideration of their impact on both processing characteristics and final product performance.

Research on Process Optimization

Process optimization research for Pigment Yellow 73 synthesis has employed sophisticated experimental design methodologies and advanced analytical techniques to identify optimal operating conditions and improve overall process performance. The application of Design of Experiments (DOE) methodologies has proven particularly valuable in understanding the complex interactions between process variables and their impact on product quality.
Statistical experimental design approaches, including response surface methodology and factorial design techniques, have been successfully applied to optimize multiple process parameters simultaneously. Research has demonstrated that these approaches can identify optimal combinations of temperature, pH, residence time, and mixing conditions that maximize yield while achieving desired product specifications. The use of central composite designs and Box-Behnken experimental designs has enabled researchers to develop predictive models that describe the relationship between process variables and product quality attributes.

Advanced process analytical technology has been implemented to provide real-time monitoring and control of critical process parameters during synthesis. Near-infrared spectroscopy, particle size analyzers, and automated pH measurement systems have been integrated into both laboratory and production-scale synthesis equipment to enable continuous monitoring of process conditions and product characteristics. These analytical tools provide the data necessary for implementing advanced process control strategies that maintain optimal operating conditions throughout the synthesis process.

Temperature profiling optimization has received significant attention in recent research, with studies demonstrating that carefully controlled temperature profiles can substantially improve both yield and product quality. Research has shown that multi-stage temperature control, involving initial low-temperature diazotization followed by controlled temperature elevation during coupling, can achieve superior results compared to isothermal processing. The implementation of automated temperature control systems with precise heating and cooling capabilities has enabled the practical application of these optimized temperature profiles in commercial production.

Mixing optimization studies have revealed the critical importance of achieving adequate mass transfer during both diazotization and coupling reactions. Research has demonstrated that high-shear mixing conditions are essential for achieving uniform reaction conditions and preventing the formation of concentration gradients that can lead to side reactions and reduced product quality. The development of specialized mixing equipment designed specifically for pigment synthesis has enabled the achievement of optimal mixing conditions while minimizing energy consumption and equipment wear.

Solvent system optimization has focused on identifying optimal aqueous and mixed solvent systems that provide the best balance between reaction kinetics, product solubility, and downstream processing requirements. Research has shown that the choice of solvent system significantly affects particle size distribution, crystal morphology, and final product characteristics. The development of environmentally sustainable solvent systems that minimize waste generation while maintaining product quality has become an increasingly important focus of optimization research.

The integration of process modeling and simulation tools has enabled researchers to predict the impact of process modifications before implementing them in experimental or production systems. Computational fluid dynamics simulations have been used to optimize mixing conditions in both batch and continuous flow reactors, while kinetic modeling has provided insights into the fundamental reaction mechanisms that govern product formation. These modeling approaches have accelerated the development of optimized process conditions by reducing the number of experimental trials required to achieve desired results.

Physical Description

DryPowder, Liquid

XLogP3

4

Other CAS

13515-40-7

Use Classification

Cosmetics -> Hair dyeing

General Manufacturing Information

Paint and coating manufacturing
Butanamide, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxo-: ACTIVE

Dates

Last modified: 08-15-2023

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